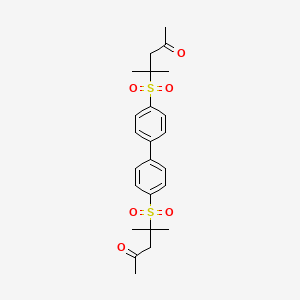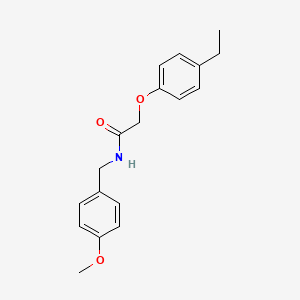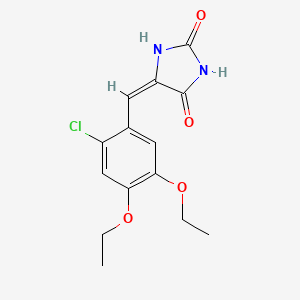
N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide
Overview
Description
N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide, also known as FNPA, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide exerts its effects by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. It also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are important in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and cell proliferation in various cell types, including cancer cells and immune cells. It also protects neurons from oxidative stress and improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide in lab experiments is its ability to selectively inhibit COX-2 and PDE4 without affecting other enzymes. However, its low solubility in water and potential toxicity at high doses can limit its use in certain experiments.
Future Directions
Future research on N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide could focus on optimizing its chemical structure to improve its solubility and reduce its toxicity. It could also investigate its potential as a therapeutic agent in other diseases such as multiple sclerosis and stroke. Additionally, studies could explore the use of this compound in combination with other drugs to enhance its efficacy.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide has been investigated for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-14-10-9-13(19(21)22)11-15(14)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPJSOUJQCIANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3461599.png)
![4,4'-[oxybis(4,1-phenylenesulfonyl)]di(2-butanone)](/img/structure/B3461606.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3461625.png)



![2,4-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3461656.png)
![7-[(3-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3461659.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-methylpiperidine](/img/structure/B3461664.png)

